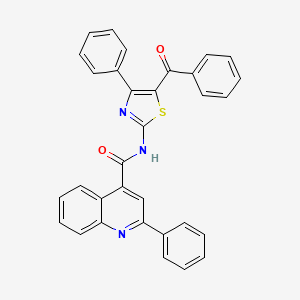
4-(Trifluoroacetyl)phenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoroacetyl)phenacyl bromide is an organic compound with the molecular formula C10H6BrF3O2. It is a derivative of phenacyl bromide, where the phenyl ring is substituted with a trifluoroacetyl group. This compound is known for its utility in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Mécanisme D'action
Target of Action
4-(Trifluoroacetyl)phenacyl bromide is a versatile organic intermediate used in the synthesis of heterocyclic compounds . It is primarily targeted towards the creation of these compounds, which have a wide range of applications in pharmaceutical and organic chemistry .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it has been used as a starting material in the synthesis of heterocyclic compounds via multicomponent reactions . The exact mode of action can vary depending on the specific reaction and the other compounds involved.
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction it is involved in. As an intermediate, it plays a crucial role in the synthesis of various heterocyclic compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and properties.
Result of Action
The primary result of the action of this compound is the synthesis of various heterocyclic compounds . These compounds have a wide range of potential effects at the molecular and cellular level, depending on their specific structures and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Trifluoroacetyl)phenacyl bromide can be synthesized through the bromination of 4-(trifluoroacetyl)acetophenone. The general procedure involves the following steps:
Starting Material: 4-(Trifluoroacetyl)acetophenone.
Reagent: Bromine (Br2).
Solvent: Anhydrous ether or carbon tetrachloride.
Catalyst: Anhydrous aluminum chloride (AlCl3).
The reaction is typically carried out by adding bromine to a cooled solution of 4-(trifluoroacetyl)acetophenone in anhydrous ether, with aluminum chloride as a catalyst. The reaction mixture is stirred and the bromine is added gradually. The product, this compound, is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoroacetyl)phenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles to form heterocyclic compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: These reactions often require acidic or basic catalysts and are conducted at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, alcohol derivatives, and substituted phenacyl derivatives .
Applications De Recherche Scientifique
4-(Trifluoroacetyl)phenacyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a reagent in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenacyl Bromide: The parent compound, without the trifluoroacetyl substitution.
4-(Bromoacetyl)phenyl Trifluoromethyl Ketone: A similar compound with a trifluoromethyl group instead of a trifluoroacetyl group.
2-Bromo-1-phenylethanone: Another derivative of phenacyl bromide.
Uniqueness
4-(Trifluoroacetyl)phenacyl bromide is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds and in applications requiring strong electrophilic reagents .
Propriétés
IUPAC Name |
1-[4-(2-bromoacetyl)phenyl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O2/c11-5-8(15)6-1-3-7(4-2-6)9(16)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZXFFWUMWFTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778317.png)
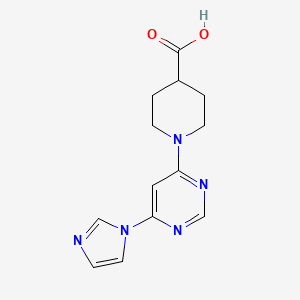
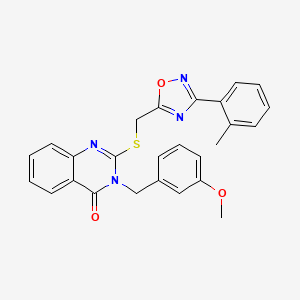
![N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/new.no-structure.jpg)
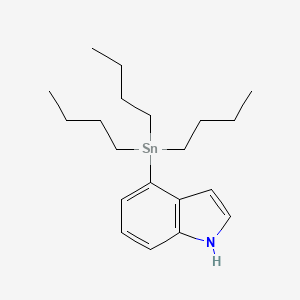
![N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778331.png)
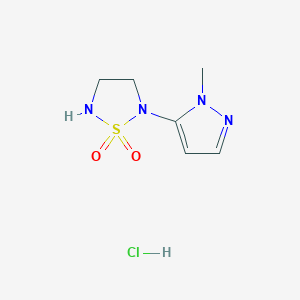

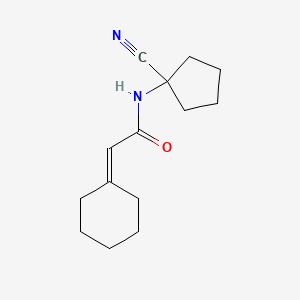
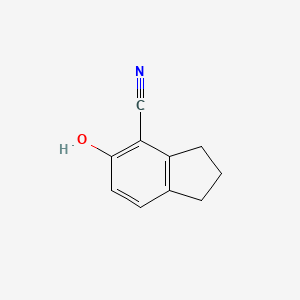
![13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one](/img/structure/B2778337.png)
![Tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2778338.png)
